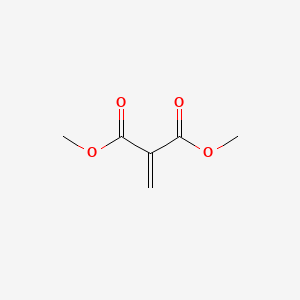

Dimethyl methylenemalonate

Description

Historical Context and Early Academic Investigations into Methylenemalonate Systems

The exploration of methylenemalonate systems dates back to 1886 with the first synthesis of a related compound, diethyl methylenemalonate, by W. H. Perkin, Jr. googleapis.comgoogle.comgoogle.com This initial work involved the reaction of formaldehyde (B43269) with a malonic ester. orgsyn.orgorgsyn.org Subsequent early investigations focused on alternative synthetic routes. For instance, Tanatar developed a procedure involving the reaction of methylene (B1212753) chloride or iodide with sodiomalonic ester. orgsyn.orgorgsyn.org

Early synthetic methods for methylenemalonates, often variations of the Knoevenagel condensation, were plagued by issues that limited their practical application. google.com These problems included the formation of unwanted side products and the degradation of the desired monomer, which led to low yields. google.comgoogleapis.com For example, U.S. Patent No. 2,313,501 described a method for preparing methylene dialkyl malonates by reacting dialkyl malonates with formaldehyde in the presence of an alkali metal salt of a carboxylic acid in a substantially anhydrous carboxylic acid solvent, aiming to improve upon earlier base-catalyzed condensation methods. google.com

A significant challenge in early research was the tendency of methylenemalonates, such as diethyl methylenemalonate, to polymerize upon standing, forming a solid from which the monomer had to be recovered by distillation. orgsyn.orgorgsyn.org This instability highlighted the need for improved synthesis and purification techniques to obtain viable monomers for further reactions. googleapis.com

The following table summarizes key early synthetic approaches for methylenemalonate systems:

| Year | Researcher(s) | Synthetic Method | Key Reactants |

| 1886 | W. H. Perkin, Jr. | Condensation Reaction | Formaldehyde, Diethyl malonate |

| 1893 | Tanatar | Reaction with Sodiomalonic Ester | Methylene chloride/iodide, Sodiomalonic ester |

| 1943 | Bachman et al. | Modified Knoevenagel Condensation | Dialkyl malonate, Formaldehyde, Alkali metal salt of a carboxylic acid |

Contemporary Significance of Dimethyl Methylenemalonate as a Versatile Synthetic Building Block

In contemporary organic synthesis, this compound has emerged as a highly versatile and valuable building block. ontosight.ai Its high reactivity, stemming from the electron-deficient double bond, makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. smolecule.com This property is fundamental to its utility in constructing complex molecular architectures.

Modern synthetic methodologies have focused on overcoming the challenges of earlier preparations. For example, processes involving the condensation of formaldehyde and a malonate followed by vacuum thermal depolymerization have been developed to produce dimethyl 2-methylenemalonate with improved purity and stability. google.com Another approach involves the synthesis of a bis(hydroxymethyl) malonate intermediate which is then "cracked" to yield the desired methylene malonate monomer. google.com

The reactivity of this compound is central to its applications. It participates in a variety of chemical transformations, including:

Cycloaddition Reactions: It is frequently employed in ontosight.aismolecule.com-dipolar cycloaddition reactions to construct five-membered heterocyclic rings, which are common motifs in biologically active molecules. ontosight.ai

Michael Additions: As a potent Michael acceptor, it reacts with nucleophiles like amines, thiols, and enolates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com

Polymerization: The compound can undergo anionic polymerization, a property that is being explored for the development of high-performance coatings and other materials. nih.govresearchgate.net The polymerization can be initiated by various functional groups, and the molecular weight of the resulting polymer can be controlled by factors such as pH. nih.govresearchgate.net

The following table highlights some of the key reactions and applications of this compound in modern organic synthesis:

| Reaction Type | Reactant/Catalyst | Product Type | Application |

| ontosight.aismolecule.com-Dipolar Cycloaddition | Dipoles (e.g., azides, nitrones) | Five-membered heterocycles | Synthesis of pharmaceuticals and biologically active compounds |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | Functionalized malonates | Construction of complex organic molecules |

| Anionic Polymerization | Anionic initiators (e.g., carboxylates) | Polymers | Development of coatings and advanced materials |

| Heterocycle Synthesis | 3-aminopyridine | 1,5-Naphthyridines | Synthesis of medicinally important scaffolds |

The continued exploration of this compound's reactivity and the development of novel synthetic methods underscore its importance as a fundamental reagent in the toolbox of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3377-21-7 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

dimethyl 2-methylidenepropanedioate |

InChI |

InChI=1S/C6H8O4/c1-4(5(7)9-2)6(8)10-3/h1H2,2-3H3 |

InChI Key |

KTLZQSZGORXBED-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C)C(=O)OC |

Canonical SMILES |

COC(=O)C(=C)C(=O)OC |

Other CAS No. |

3377-21-7 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Dimethyl Methylenemalonate Monomer Production

Knoevenagel Condensation Approaches for Methylenemalonate Synthesis

The Knoevenagel condensation is a cornerstone for synthesizing methylenemalonates. smolecule.com This reaction involves the condensation of a malonic acid ester with a source of formaldehyde (B43269), which can be catalyzed by acidic or basic substances. google.com The initial reaction often forms a polymer or oligomer, which is then subjected to thermal depolymerization under vacuum to yield the desired dimethyl methylenemalonate monomer. google.com

Catalytic Strategies in Condensation Reactions

The choice of catalyst is a critical factor that influences the reaction rate, yield, and purity of the final product. Both acidic and basic catalysts have been extensively studied for the synthesis of this compound.

A variety of acidic catalysts are effective in the Knoevenagel condensation for producing this compound. These can include Lewis acids and Brønsted acids. Examples of acidic catalysts that have been employed include lithium chloride, boron trifluoride etherate, ferric sulfate, zirconium oxychloride, cupric chloride, titanium tetrachloride, zinc chloride, aluminum oxide, and zinc oxide. google.com Specific examples also include para-toluenesulfonic acid and dodecylbenzene (B1670861) sulfonic acid. google.com

The use of p-toluenesulfonic acid (p-TsOH) has been reported in the condensation of dimethyl malonate with methyl orthoformate derivatives, which are precursors to this compound. Another approach involves the use of montmorillonite (B579905) clays (B1170129), such as bentonite (B74815) K10 or KSF/O, which have been activated with mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). These clay catalysts offer high surface acidity and a layered structure that can enhance catalytic performance. While sulfuric acid alone can yield up to 80% product, it often requires long reaction times and generates corrosive waste.

Lewis acid catalysis, for instance with TiCl₄ in the presence of pyridine, has also been shown to be effective in promoting the cyclization of intermediates formed during the Knoevenagel condensation, leading to related indene (B144670) derivatives. nih.gov

Basic catalysts are also widely used in the synthesis of this compound. google.com These catalysts function by deprotonating the active methylene (B1212753) group of the malonate, which facilitates the nucleophilic attack on the formaldehyde carbonyl group. smolecule.com

A common method involves the use of a basic catalyst in a solvent, where formaldehyde and the solvent are mixed and heated, followed by the addition of dimethyl malonate. google.com The reaction proceeds to form a polymer which is subsequently isolated and depolymerized. google.com Piperidine is a frequently used basic catalyst for this type of condensation. smolecule.comacgpubs.org Other basic catalysts include calcium hydroxide (B78521) and sodium carbonate.

The selection of the base is crucial. For instance, in the synthesis of related diethyl methylenemalonate, the reaction between formaldehyde and diethyl malonate is catalyzed by a suitable base. smolecule.com The mechanism involves the formation of a carbanion intermediate. smolecule.com

Metal ions, particularly acetates of metals like zinc, copper, and potassium, have been successfully employed as catalysts in the synthesis of methylenemalonate esters. orgsyn.org A notable example is the use of zinc acetate (B1210297) dihydrate as a catalyst in the reaction between dimethyl malonate and paraformaldehyde. googleapis.com This reaction initially produces an oligomeric product which is then "cracked" through depolymerization to yield this compound. googleapis.com

Cupric acetate, in conjunction with potassium acetate, has been used in the synthesis of di-tert-butyl methylenemalonate, a related compound. orgsyn.org This catalytic system is effective in the Knoevenagel-type condensation of malonic esters with formaldehyde equivalents. orgsyn.org

| Catalyst Type | Examples | Key Findings |

| Acidic | p-Toluenesulfonic acid (p-TsOH) , Sulfuric acid (H₂SO₄) , Montmorillonite clays , Titanium tetrachloride (TiCl₄) nih.gov | p-TsOH is effective for orthoformate precursors. Sulfuric acid gives high yields but is corrosive. Clay catalysts offer high surface acidity. TiCl₄ can promote subsequent cyclization reactions. nih.gov |

| Basic | Piperidine smolecule.comacgpubs.org, Calcium hydroxide , Sodium carbonate | Piperidine is a common and effective catalyst. smolecule.comacgpubs.org The base facilitates the deprotonation of the malonate. smolecule.com |

| Metal-Ion | Zinc acetate dihydrate googleapis.com, Cupric acetate orgsyn.org, Potassium acetate orgsyn.org | Zinc acetate catalyzes the formation of an oligomer that is subsequently depolymerized. googleapis.com Cupric acetate and potassium acetate are used together for related esters. orgsyn.org |

Utilization of Formaldehyde Equivalents (e.g., Paraformaldehyde)

In many synthetic procedures for this compound, paraformaldehyde is used as a convenient and solid source of formaldehyde. orgsyn.orggoogleapis.comorgsyn.org The Knoevenagel condensation can be effectively carried out by reacting a malonic acid ester with paraformaldehyde in the presence of a suitable catalyst. google.comgoogleapis.com

The use of paraformaldehyde has been adapted from earlier studies and is considered a more convenient approach for preparing methylenemalonate esters. orgsyn.org For instance, the reaction of dimethyl malonate with paraformaldehyde catalyzed by zinc acetate dihydrate leads to the formation of an oligomeric intermediate that can be subsequently converted to the monomer. googleapis.com

Influence of Solvent Systems and Reaction Conditions on Synthesis Efficiency

The choice of solvent and the control of reaction conditions such as temperature and pressure are paramount for maximizing the yield and purity of this compound.

In some procedures, the reaction is carried out in a solvent with a boiling point between 74°C and 177°C. google.com Examples of such solvents include methyl isobutyl ketone, acetic acid, and ethyl acetate. google.com The solvent and formaldehyde are first mixed with a basic catalyst and maintained at a temperature of 70-80°C before the malonate is added. The reaction temperature is then raised to 100-110°C. google.com After the reaction, the solvent and water are removed by distillation. google.com

For related syntheses, refluxing in solvents like toluene (B28343) or dichloromethane (B109758) with a catalyst such as p-toluenesulfonic acid is a typical protocol. The reaction temperature can significantly impact the outcome. For the synthesis of a related compound, dimethyl methoxymethylenemalonate, elevated temperatures (130–160°C) and pressures (1.5–2.0 bar) were found to enhance the reaction kinetics.

The reaction can also be conducted in the absence of a solvent. google.com The temperature for the reaction can range from about 60°C to 130°C, and in some cases, particularly when gaseous formaldehyde is used, the reaction can be performed at lower temperatures, from 0°C to 25°C, provided the reaction mixture remains a liquid. google.com

| Parameter | Conditions | Impact on Synthesis |

| Solvent | Methyl isobutyl ketone, Acetic acid, Ethyl acetate, Toluene, Dichloromethane google.com | Solvents with specific boiling ranges are used to control reaction temperature. google.com The choice of solvent can influence catalyst activity and product isolation. |

| Temperature | 70-80°C (initial), 100-110°C (reaction) google.com, 130-160°C (for related compounds) | Higher temperatures can increase reaction rates but may also lead to side reactions. Precise temperature control is crucial for process efficiency. google.com |

| Pressure | 1.5-2.0 bar (for related compounds) | Elevated pressure can suppress the volatilization of low-boiling reactants and enhance solubility. |

| Reactant Addition | Dropwise or all-at-once addition of malonate google.com | The method of reactant addition can influence the control of the exothermic reaction. google.com |

Alternative Synthetic Pathways for this compound

While the classic Knoevenagel condensation remains a foundational method, research has explored alternative synthetic routes to enhance efficiency, yield, and purity of this compound. These pathways often focus on different precursors or reaction mechanisms to circumvent challenges associated with direct condensation.

Thermolysis of Bis(hydroxymethyl)malonate Intermediates

A significant alternative strategy for producing methylene malonate monomers involves a two-step process centered on the thermolysis of a dialkyl bis(hydroxymethyl)malonate intermediate. google.com This method decouples the initial condensation from the final dehydration and monomer formation, offering better control over the reaction.

The process begins with the reaction of a dialkyl malonate, such as dimethyl malonate, with a formaldehyde source (e.g., formalin) in the presence of a basic catalyst like calcium hydroxide. google.comgoogle.com This initial step yields the dimethyl bis(hydroxymethyl)malonate intermediate, also known as "diol." google.com The reaction is typically conducted at moderate temperatures (e.g., 30–40°C) to manage exothermic side reactions.

In the second step, this isolated diol intermediate is subjected to thermolysis, or "cracking," in the presence of a suitable catalyst to yield the this compound monomer. google.comwipo.int This thermal decomposition is often performed in a continuous-flow reactor where the diol is passed over a heated catalyst bed. google.com This setup ensures short residence times, which helps to suppress unwanted side reactions like polymerization.

Key parameters for the thermolysis step have been optimized to maximize monomer yield and purity.

| Parameter | Optimal Range/Value | Impact on Synthesis | Source |

| Catalyst | Zeolites, Copper Zeolites, Aluminosilicate Zeolites | Maximizes conversion and selectivity during thermolysis. | google.com |

| Temperature | 180–250°C | Ensures efficient thermal cracking of the diol intermediate. | google.com |

| Pressure | Reduced Pressure (e.g., 100 mm Hg) | Facilitates the removal of the monomer product and water. | |

| Reactor Type | Continuous-flow tubular reactor | Minimizes side reactions by ensuring short residence times (<5 minutes). |

This pathway has been shown to achieve monomer recovery rates of 85–90% with high purity. The separation of the diol formation from the thermolysis step allows for purification of the intermediate, which contributes to a cleaner final product. google.com

Novel Reaction Sequences in Methylenemalonate Formation

Beyond the thermolysis of diol intermediates, other innovative reaction sequences have been developed for methylenemalonate synthesis.

One such method involves the catalytic hydrogenation of a prefunctionalized malonate derivative . For instance, diethyl ethoxymethylenemalonate can be hydrogenated using a Raney nickel catalyst under high pressure. orgsyn.org This process cleaves the ethoxy group to form the desired methylene malonate. orgsyn.org While demonstrated for the diethyl ester, this principle presents a potential route for the dimethyl analog.

Another approach utilizes iminium salts . In this process, a tetraalkyldiaminomethane reacts with an acylating agent to form a dimethylmethylideneammonium salt in-situ. epo.org This reactive salt is then combined with a malonic acid diester, such as dimethyl malonate, to produce the methylidene malonate monomer. epo.org This method avoids the direct use of formaldehyde in the final step.

Tandem reactions represent another advanced strategy. For example, a highly diastereoselective copper-catalyzed multicomponent cyclization has been developed involving methylene malonate, exocyclic enol ethers, and aldehydes to create complex spiroheterocyclic structures. researchgate.net While this application is for further synthesis, it demonstrates novel ways to generate and immediately utilize the reactive methylene malonate structure in one-pot sequences. researchgate.net

Strategies for High-Purity Monomer Synthesis and Impurity Control

The utility of this compound, particularly as a precursor for polymers and fine chemicals, is highly dependent on its purity. The presence of impurities can hinder polymerization and affect the properties of the final product. google.com Consequently, significant effort has been directed toward minimizing side product formation and developing advanced purification techniques.

Minimization of Deleterious Side Product Formation (e.g., Glutarates, Dimethyl-ol Materials)

During the synthesis of this compound, several deleterious side products can form. A primary concern is the formation of glutarates , which occurs when a molecule of the malonate raw material reacts with an already-formed methylene malonate monomer instead of with formaldehyde. google.com Another significant side product is the dimethyl-ol material , which results from the reaction of the methylene group with two formaldehyde molecules. google.com These byproducts are non-reactive in polymerization and represent a loss of valuable material. google.com

Strategies to minimize these impurities include:

Process Control: In the thermolysis pathway, using a continuous-flow reactor with short residence times is critical to suppress side reactions like polymerization and byproduct formation.

Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity. For example, zinc acetate dihydrate has been used in modified Knoevenagel reactions to improve the process. googleapis.com

Reaction Conditions: Maintaining optimal reaction temperatures is crucial. For the initial diol formation, temperatures are kept low (30-40°C) to mitigate exothermic side reactions. For thermolysis, the temperature is carefully controlled (180–250°C) to favor monomer formation over decomposition. google.com

Stoichiometry: Using a precise molar ratio of reactants, such as a 2:1 ratio of formaldehyde to dialkyl malonate for diol synthesis, ensures the complete conversion of the starting material. google.com

Advanced Purification Techniques for Enhanced Monomer Quality

Achieving high-purity this compound requires effective purification to remove unreacted starting materials, catalysts, solvents, and side products.

Distillation is the most common purification method.

Vacuum Distillation: This technique is widely used to separate the monomer from less volatile impurities. Operating at reduced pressure allows the distillation to occur at lower temperatures, which is crucial for preventing the thermal polymerization of the monomer. epo.org

Fractional Distillation: This can be employed to separate the monomer from impurities with close boiling points, yielding monomer with greater than 95% purity. derpharmachemica.com

Other advanced techniques are also employed:

Cationic Exchange Resins: After the initial condensation step to form the diol, residual basic catalysts can be effectively removed using cationic exchange resins, leading to a diol purity of over 99% before the final thermolysis step.

Silica-Plug Filtration: This method has been developed as a simple and effective way to remove certain impurities, such as dichloro-impurities in related malonate syntheses, and can be applied to achieve high-quality material without significant yield loss from fractional distillation. derpharmachemica.com

Sublimation: For monomers that can be crystallized into a solid, sublimation offers a potential high-purity separation and recovery method. googleapis.com

The combination of controlled synthesis to minimize impurities and advanced purification techniques is essential for producing the high-quality this compound monomer required for demanding applications. epo.orggoogle.com

Reactivity Profiles and Mechanistic Studies of Dimethyl Methylenemalonate

Polymerization Dynamics and Mechanistic Elucidation

Anionic Polymerization Investigations Initiated by Specific Functional Groups

The anionic polymerization of dimethyl methylenemalonate (DMMM) and its derivatives, such as diethyl methylene (B1212753) malonate (DEMM), can be initiated by a variety of functional groups under ambient conditions. nih.gov Research has demonstrated that water and anionic functional groups including carboxyl, boronic, and phenol groups can rapidly initiate the polymerization of DEMM at room temperature and under atmospheric conditions. nih.gov

The initiation mechanism involves the attack of an anionic functional group (F-) on the electron-deficient double bond of the methylene malonate monomer. nih.gov For instance, in aqueous solutions, hydroxide (B78521) ions (OH-) can act as the anionic initiator. nih.gov The polymerization process is characterized by the consumption of the double bond, which can be observed using techniques like 1H NMR spectroscopy, showing conversion rates exceeding 99.9%. nih.gov

Studies have systematically investigated the conversion rate of DEMM with various functional groups, revealing that carboxylates exhibit the highest conversion rate. nih.gov The proposed initiation mechanism suggests the formation of a covalent bond between the carboxyl group and the DEMM monomer. nih.gov This high reactivity and the ability to be initiated by common functional groups make methylene malonates versatile for applications such as in situ grafting of polymer coatings onto surfaces. rsc.org

Table 1: Initiators for Anionic Polymerization of Diethyl Methylene Malonate (DEMM)

| Initiator Functional Group | Conditions | Outcome |

| Water (Hydroxide ions) | Room temperature, atmospheric pressure | Polymerization initiated, pH-dependent molecular weight. nih.gov |

| Carboxyl | Room temperature | High conversion rate, covalent bond formation with monomer. nih.gov |

| Boronic | Room temperature, atmospheric pressure | Rapid initiation. nih.gov |

| Phenol | Room temperature, atmospheric pressure | Rapid initiation. nih.gov |

Kinetic Studies of Polymerization Processes

The kinetics of the anionic polymerization of methylene malonates are significantly influenced by reaction conditions. In aqueous media, the polymerization of DEMM is synergistically controlled by both initiation by hydroxide ions (OH-) and termination by protons (H+). nih.gov The concentration of these species, dictated by the pH of the solution, plays a crucial role in the polymerization kinetics. nih.gov

At lower pH values (acidic conditions), the higher concentration of H+ leads to a more dominant termination effect, stopping the polymer chain growth. nih.gov Conversely, at higher pH values, the lower concentration of H+ allows the polymer chains to propagate further, resulting in higher molecular weight polymers. nih.gov This pH-dependent kinetic control is a key feature of the aqueous polymerization of DEMM. nih.gov

Kinetic analyses of free-radical polymerization of related monomers have also been conducted to understand the influence of various experimental parameters. rsc.org While not directly focused on this compound, these studies on monomers like seven-membered cyclic ketene acetals provide insights into how factors such as initiator type and concentration, temperature, and solvent affect polymerization kinetics and molar mass distribution. rsc.org For instance, it has been shown that the nature of the propagating radical strongly drives the polymerization kinetics. rsc.org

Factors Influencing Polymer Molecular Weight and Architectural Control

The molecular weight of polymers derived from this compound is influenced by several key factors. In the anionic polymerization of DEMM in water, the pH of the reaction medium is a primary determinant of the final molecular weight. nih.gov Higher pH values lead to the formation of higher molecular weight poly(diethyl methylene malonate) (polyDEMM). nih.gov For example, at a pH of 6, the weight-average molecular weight (Mw) of polyDEMM was found to be 327 kDa, which increased to 441 kDa at a pH of 7. nih.gov In contrast, at pH values below 6, the molecular weight was significantly lower, below 32 kDa. nih.gov This is attributed to the reduced termination by protons at higher pH, allowing for longer polymer chain propagation. nih.gov

In free-radical polymerization, it is generally observed that the polymer molecular weight decreases with increasing temperature and initiator concentration. researchgate.net While this is a general principle, the specific impact on this compound polymerization would require dedicated studies. The choice of initiator can also play a role, with high-molecular-weight initiators sometimes leading to higher-molecular-weight products through a polymerization-polyrecombination mechanism. researchgate.net

The architecture of the resulting polymer can also be controlled. The versatility of methylenemalonate chemistry allows for the incorporation of a wide range of functional groups through esterification of the side chains or by using different starting malonates in the monomer synthesis. rsc.org This enables the creation of polymers with tailored properties and architectures, such as those with cyclic groups or longer hydrocarbon chains. rsc.org

Table 2: Effect of pH on the Molecular Weight of Poly(diethyl methylene malonate) (polyDEMM)

| pH | Weight-Average Molecular Weight (Mw) |

| < 6 | < 32 kDa |

| 6 | 327 kDa |

| 7 | 441 kDa |

Data from polymerization of DEMM in water. nih.gov

Strategies for Preventing Undesired Polymerization during Synthesis and Storage

Methylene malonates are highly reactive and prone to premature polymerization, which necessitates the use of stabilizers to enhance their shelf-life. google.com Acidic stabilizers are commonly employed for this purpose. google.com However, the presence of certain impurities can compromise the stability of the monomer. For instance, the formation of ketals from the reaction of residual acids with formaldehyde (B43269) can lead to an increase in acidic conditions over time as the ketals hydrolyze, which can over-stabilize the monomer and reduce its reactivity. google.com

To prevent undesired polymerization, it is crucial to control the purity of the monomer and remove impurities that can initiate polymerization. google.com Methods for synthesizing methylene malonates that are substantially free of such impurities are critical for producing viable commercial products. google.com This involves minimizing the formation of deleterious side products and preventing the degradation of the methylene malonate. google.com

In some cases, inhibitors are used to prevent polymerization, and their effectiveness can be influenced by the presence of moisture. google.com For anhydrous compositions, the inhibitor may delay or prevent the reaction until moisture is introduced. google.com Therefore, controlling the water content is another important aspect of preventing premature polymerization during storage.

Cycloaddition Reactions and Stereochemical Control

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org While specific studies on this compound as the diene in Diels-Alder reactions are not prevalent in the provided search results, the general principles of this reaction can be applied. In a typical Diels-Alder reaction, the diene reacts with an alkene, known as the dienophile, to form a cyclohexene derivative. wikipedia.org

The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction. Dienophiles that are electron-poor, often containing electron-withdrawing groups like carbonyls or nitro groups, tend to react more readily with electron-rich dienes. sigmaaldrich.com Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org

A wide variety of dienophiles can be used in Diels-Alder reactions, including substituted alkenes and alkynes. sigmaaldrich.comyoutube.com For example, dimethyl maleate and dimethyl fumarate have been used as dienophiles in reactions with cyclopentadiene. tennessee.edu The choice of dienophile, along with the diene, allows for the synthesis of a diverse range of cyclic compounds with controlled regio- and stereochemistry. wikipedia.org

Table 3: Common Dienophiles in Diels-Alder Reactions

| Dienophile | Type |

| Dimethyl maleate | Electron-deficient alkene tennessee.edu |

| Dimethyl fumarate | Electron-deficient alkene tennessee.edu |

| Dimethyl acetylenedicarboxylate (DMAD) | Reactive alkyne sigmaaldrich.com |

| N-aryl imines | Imino dienophile (in Povarov reaction) sigmaaldrich.com |

| Halocycloalkenones | Potent dienophile sigmaaldrich.com |

1,3-Dipolar Cycloadditions (e.g., with Nitrones, N-Sulfonyl Enamides)

This compound serves as an efficient dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for the synthesis of five-membered heterocyclic rings. chesci.comwikipedia.orgrsc.org The electron-withdrawing nature of the two ester groups renders the double bond of this compound highly susceptible to attack by 1,3-dipoles such as nitrones.

The reaction between a nitrone and an alkene, like this compound, is a concerted [π4s + π2s] cycloaddition that leads to the formation of isoxazolidine derivatives. chesci.commdpi.com These reactions are known for their high degree of stereospecificity and their ability to generate complex molecules with multiple stereocenters in a single step. rsc.orgchem-station.com The frontier molecular orbital (FMO) theory is often employed to rationalize the regioselectivity and reactivity observed in these cycloadditions. Typically, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. In the case of this compound, the LUMO is lowered in energy by the two ester groups, facilitating a rapid reaction with many common 1,3-dipoles.

A theoretical study on the [3+2] cycloaddition reaction of N-methyl-C-(3-bromophenyl)-nitrone with dimethyl maleate, a structurally similar dipolarophile to this compound, provides insights into the plausible mechanism. scielo.org.mx The study suggests that the reaction proceeds through a zwitterionic-type mechanism, accelerated by the nucleophilic character of the nitrone and the electrophilic character of the alkene. scielo.org.mx The reaction is predicted to be kinetically controlled, with a preference for the endo stereochemical pathway. scielo.org.mx

While specific studies on the 1,3-dipolar cycloaddition of N-sulfonyl enamides with this compound are not extensively detailed in the reviewed literature, the general reactivity profile of N-sulfonyl enamides suggests they can participate in cycloaddition reactions with electron-deficient alkenes.

Investigation of Diastereoselectivity and Enantioselectivity in Adduct Formation

The formation of new stereocenters in the cycloaddition and Michael addition reactions of this compound has prompted investigations into the diastereoselectivity and enantioselectivity of these transformations. The stereochemical outcome of these reactions is of significant interest for the synthesis of enantiomerically pure compounds.

In the context of 1,3-dipolar cycloadditions, the diastereoselectivity is often controlled by the approach of the 1,3-dipole to the plane of the dipolarophile, leading to either exo or endo products. nih.gov The relative orientation of the substituents on the newly formed five-membered ring is determined by steric and electronic interactions in the transition state. wikipedia.org For instance, in the reaction of nitrones with alkenes, the formation of up to three new contiguous stereogenic centers is possible, and the stereochemical outcome is dependent on both the stereochemistry of the dipolarophile and the approach of the two reactants. mdpi.com

Enantioselective versions of these reactions can be achieved through the use of chiral catalysts, which can create a chiral environment around the reacting molecules and favor the formation of one enantiomer over the other. rsc.org While the broader field of catalytic enantioselective 1,3-dipolar cycloadditions of nitrones has seen significant development, specific applications to this compound are an area of ongoing research. rsc.org

For Michael additions, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. nih.govnih.gov Chiral catalysts, such as those derived from cinchona alkaloids or primary amines, can activate the reactants and control the stereochemical course of the reaction. nih.govnih.gov In the organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene, a chiral squaramide catalyst was shown to facilitate a kinetic resolution, yielding the product with high enantiomeric purity. nih.gov Although this example involves dimethyl malonate as the nucleophile, it highlights the potential for achieving high stereocontrol in reactions involving malonate derivatives.

Table 1: Factors Influencing Stereoselectivity in Reactions of Activated Alkenes

| Reaction Type | Influencing Factors | Potential Outcome |

| 1,3-Dipolar Cycloaddition | - Geometry of the 1,3-dipole- Steric and electronic properties of reactants- Presence of a chiral catalyst | Control of diastereoselectivity (exo/endo) and enantioselectivity |

| Michael Addition | - Nature of the chiral catalyst- Reaction solvent and temperature- Steric hindrance of reactants | High enantiomeric excess of the Michael adduct |

Michael Addition Reactivity of this compound

This compound is an excellent Michael acceptor due to its electron-deficient double bond. researchgate.net In the Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. nih.gov This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

A variety of nucleophiles can act as Michael donors in reactions with this compound and related alkylidenemalonates. These include stabilized carbanions derived from compounds with active methylene groups, such as malonates, β-ketoesters, and nitroalkanes. nih.govresearchgate.netnih.gov The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the nucleophilic species.

Organocatalyzed Michael additions to alkylidenemalonates have been shown to be highly effective, with bifunctional thiourea catalysts promoting the reaction with high yields. researchgate.net The stereochemical outcome of these additions can be controlled to achieve high enantioselectivity, providing access to chiral building blocks. nih.govnih.govnih.gov The use of chiral multisite phase-transfer catalysts has also been reported for the highly enantioselective Michael addition of diethyl malonate to chalcones, demonstrating a powerful strategy for asymmetric synthesis. researchgate.net

Table 2: Examples of Michael Donors for Addition to α,β-Unsaturated Carbonyl Compounds

| Michael Donor | Catalyst Type | Product Type |

| Dimethyl Malonate | Organocatalyst (e.g., thiourea) | Substituted malonic ester |

| Nitroalkane | Organocatalyst (e.g., cinchona alkaloid) | γ-Nitro ester |

| Isobutyraldehyde | Organocatalyst (e.g., diamine-thiourea) | Quaternary carbon-containing aldehyde |

Other Significant Organic Transformations and Derivatization Strategies

Beyond cycloaddition and Michael addition reactions, the structural features of this compound allow for a range of other organic transformations and derivatization strategies.

Functionalization of the Methylenemalonate Core

The core structure of this compound presents several sites for functionalization. The double bond can be subjected to various addition reactions, and the ester groups can be hydrolyzed or transesterified. A notable derivatization is the thiol-Michael addition, which has been utilized for the acidic derivatization of thiols. nih.gov For instance, diethyl 2-methylenemalonate, a close analog, reacts rapidly with cysteine under acidic conditions, enabling the simultaneous analysis of cysteine and its oxidized form, cystine. nih.gov This reactivity highlights the potential for using the methylenemalonate core as a scaffold for bioconjugation and analytical applications.

Furthermore, the derivatization of related malonic acid compounds has been explored. For example, methylmalonic acid can be derivatized with pentafluorobenzyl bromide, leading to a tripentafluorobenzyl derivative. nih.gov While this is not a direct functionalization of the methylenemalonate core, it suggests that the malonate backbone is amenable to various derivatization techniques. The synthesis of functionalized enamines, which are structurally related to methylenemalonates, has also been extensively studied, indicating a broad scope for the introduction of nitrogen-containing functional groups. magtech.com.cn

Condensation and Related Reaction Pathways

The synthesis of this compound itself is a significant organic transformation, most commonly achieved through a Knoevenagel condensation reaction. organicreactions.orgthermofisher.comwikipedia.org This reaction involves the condensation of an active methylene compound, in this case, dimethyl malonate, with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, formaldehyde is the aldehyde of choice. organicreactions.orgthermofisher.com

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. thermofisher.comwikipedia.org The reaction proceeds through the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. amazonaws.com Subsequent dehydration yields the α,β-unsaturated product. thermofisher.com Various catalysts and reaction conditions have been developed to optimize the synthesis of methylene malonates. google.comgoogle.com For instance, the reaction can be carried out in the presence of an acidic or basic catalyst, and the product can be recovered from the reaction complex. google.com The process often involves the formation of a polymer intermediate, which is then "cracked" at high temperatures to yield the monomeric methylene malonate. google.com

Catalysis in Dimethyl Methylenemalonate Chemistry

Catalysts Employed in Monomer Synthesis and Yield Optimization

The primary industrial synthesis of dimethyl methylenemalonate involves the Knoevenagel condensation of dimethyl malonate with a formaldehyde (B43269) source. The efficiency and yield of this reaction are highly dependent on the catalyst used. Both basic and acidic catalysts can be employed to facilitate this transformation. google.comgoogleapis.com

Basic catalysts are commonly used in the Knoevenagel reaction for producing methylene (B1212753) malonates. google.com The synthesis can be structured as a two-step process where a polymer is first formed through the condensation reaction under the influence of a basic catalyst, which is then subjected to vacuum heat-depolymerization to yield the final DMM monomer. google.com

Alternatively, acidic catalysts can be utilized for the reaction. googleapis.com A variety of acidic catalysts have been shown to be effective.

Table 1: Examples of Acidic Catalysts in Methylene Malonate Synthesis

| Catalyst Type | Specific Examples |

|---|---|

| Sulfonic Acids | Paratoluene sulfonic acid, Dodecylbenzene (B1670861) sulfonic acid |

| Lewis Acids | Boron trifluoride, Boron trifluoride etherate, Zinc perchlorate, Zinc chloride, Cupric chloride, Titanium tetrachloride, Ferric sulfate |

| Solid Acids | Sulfated zirconium oxide, Sulfated titanium oxide, Zirconium oxychloride |

| Other | Lithium chloride |

Source: googleapis.com

A critical aspect for yield optimization is the management of the catalyst after the initial reaction. The continued presence of an active catalyst can promote side reactions or degradation of the methylene malonate product. google.com Therefore, a crucial step involves inactivating the catalyst. This can be achieved by forming an insoluble precipitate of the catalyst, for example, by adding sulfuric acid or phosphoric acid, which is then removed from the reaction mixture. google.com This inactivation step is vital to prevent subsequent unwanted reactions, thereby improving the purity and final yield of the monomer. google.com

Catalysis in Polymerization Processes

This compound exhibits dual reactivity, allowing it to undergo polymerization through two distinct catalytic pathways: anionic polymerization and free-radical polymerization. uvebtech.com

The carbon-carbon double bond in DMM is highly activated by the two adjacent ester groups, making it susceptible to anionic polymerization initiated by weak bases and nucleophiles under mild, room-temperature conditions. uvebtech.comnih.gov This high reactivity is a defining characteristic of methylene malonates. uvebtech.comnih.gov A wide range of initiators can trigger this polymerization, including:

Water (at pH 4 or greater) nih.gov

Anionic functional groups such as carboxylates, phenolates, and boronates nih.govresearchgate.net

The polymerization process in aqueous environments is pH-dependent. nih.govresearchgate.net For instance, studies with the analogous diethyl methylenemalonate (DEMM) have shown that anionic functional groups on polymer backbones, like carboxylic acid and carboxylate salts, can effectively initiate the grafting polymerization of the monomer onto a substrate. rsc.org The carboxylate group, in particular, has demonstrated a high conversion rate. nih.gov

In addition to anionic polymerization, DMM can also undergo free-radical polymerization in a manner analogous to acrylates and methacrylates. uvebtech.com This allows for the copolymerization of DMM with other monomers to produce thermoplastics with a range of properties. The incorporation of multifunctional methylene malonates can lead to cross-linked materials. uvebtech.com

Lewis Acid Catalysis in DMM-involved Organic Reactions

Lewis acids are effective catalysts in various organic reactions involving dimethyl malonate (DMM), a direct precursor to this compound. They function by accepting electrons from an oxygen atom on a reactant, forming an adduct that activates the compound for subsequent reactions, such as Michael additions or cyclizations. nih.gov

In the context of Michael additions, Lewis acids lower the energy of the lowest unoccupied molecular orbital (LUMO) of the Michael acceptor, facilitating the nucleophilic attack by dimethyl malonate. nih.gov A screening of various Lewis acids for the Michael addition of dimethyl malonate to levoglucosenone revealed varying levels of effectiveness. While many common Lewis acids showed little to no activity, aluminum chloride (AlCl₃) was found to be a competent catalyst, achieving a 76% yield of the desired adduct. nih.gov

Table 2: Performance of Lewis Acid Catalysts in the Michael Addition of Dimethyl Malonate to Levoglucosenone

| Lewis Acid Catalyst | Conversion / Yield |

|---|---|

| CuCl₂ | <10% conversion |

| MnCl₂ | <10% conversion |

| FeCl₃ | <10% conversion |

| InCl₃ | <10% conversion |

| YbCl₃ | <10% conversion |

| ZnCl₂ | 90% conversion, but only 30% selectivity |

| AlCl₃ | 76% yield |

Source: nih.gov

Lewis acids such as ethylaluminum dichloride, diethylaluminum chloride, titanium chloride, zinc chloride etherate, and boron trifluoride etherate have also been employed in mediating intramolecular cyclization reactions of systems derived from dimethyl malonate. nih.gov

Exploration of Organocatalysis and Metal/Organo Cooperative Catalysis

The field of catalysis has seen significant advancements in the use of organocatalysts and cooperative systems that combine organocatalysts with metal catalysts. chim.it These strategies have been applied to reactions involving dimethyl malonate, enabling highly selective and asymmetric transformations.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For asymmetric Michael additions involving dimethyl malonate, chiral organocatalysts have been developed. For example, chiral multifunctional organocatalysts (CMOCs) derived from cinchona alkaloids have been shown to be highly effective, yielding products with excellent enantioselectivity (up to 99% ee) and high chemical yields in short reaction times. rsc.org

Cooperative catalysis, where two different catalytic entities work in synergy, offers unique reaction pathways not achievable by either catalyst alone. chim.it This approach is particularly powerful in asymmetric synthesis.

Heterobimetallic Catalysis : Complexes that contain both a Lewis acidic metal center and a Brønsted basic site can effectively catalyze reactions. For instance, a heterobimetallic Ga-Na-BINOL complex has been used for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, achieving a 90% yield and 99% enantiomeric excess. researchgate.net The framework of such a catalyst mimics enzymatic activity by positioning the acidic and basic sites in close proximity. researchgate.net

Metal/Organo Cooperative Catalysis : This strategy combines a transition-metal catalyst with an organocatalyst. chim.it An example is the use of a palladium/phosphine cooperative system, where the phosphine organocatalyst and the palladium complex play distinct but crucial roles in a sequential annulation reaction. rsc.org

Dual Organocatalysis : It is also possible to combine two different organocatalysts. A cooperative system using an achiral Lewis base (like DMAP) and a chiral N-heterocyclic carbene (NHC) has been developed for enantioselective annulation reactions. nih.gov

These advanced catalytic systems demonstrate the broad potential for creating complex, chiral molecules from simple precursors like dimethyl malonate.

Advanced Applications in Materials Science Research Involving Dimethyl Methylenemalonate

Monomer Design for High-Performance Polymer Architectures

The inherent reactivity of dimethyl methylenemalonate makes it an attractive candidate for the design of high-performance polymer architectures. Researchers are exploring its use in creating polymers with precisely controlled properties for a range of advanced applications. A key area of investigation is its ability to undergo anionic polymerization, a process that can be initiated by a variety of nucleophiles under ambient conditions. nih.govresearchgate.netnih.govacs.org

One of the significant advantages of using DMM and its analogs, such as diethyl methylene (B1212753) malonate (DEMM), is the ability to initiate polymerization with weak anionic functional groups like carboxylates. nih.gov This opens up possibilities for creating novel polymer structures, including block copolymers and star polymers, which are important for developing thermoplastic elastomers and other advanced materials. nih.gov The polymerization of methylene malonates can be initiated by common nucleophiles such as hydroxyl, carboxylate, borate, and phenolate groups, allowing for facile grafting of polymers onto various substrates. researchgate.net

Research has demonstrated that the polymerization of DEMM, a close analog of DMM, can be initiated by water at room temperature and under atmospheric conditions, with the final molecular weight of the polymer being pH-dependent. nih.govresearchgate.netnih.govacs.org This facile polymerization method provides a straightforward approach to synthesizing polymers without the need for harsh reaction conditions or specialized initiators.

Table 1: Initiator Efficiency in DEMM Polymerization

| Initiator (Sodium Salt) | pKa of Conjugate Acid | Monomer Conversion (5 min) |

| Methacrylic Acid (MAA-Na) | 4.65 | 97.95% |

| 4-Vinylbenzoic Acid (VBA-Na) | ~4.38 | 96.81% |

| Acrylic Acid (AA-Na) | 4.25 | 84.71% |

This table showcases the high reactivity of a methylene malonate monomer (DEMM) with various carboxylate initiators, demonstrating a correlation between the initiator's basicity and the polymerization rate. nih.gov

The ability to copolymerize methylene malonates with other monomers, such as ethylene, is also being explored to develop novel materials with a combination of desirable properties like durability, chemical resistance, and tunable thermal characteristics. umass.edu

Research into Crosslinking Mechanisms in Advanced Coatings and Composites

This compound and its derivatives are being actively researched for their role in the crosslinking of polymers, which is crucial for enhancing the mechanical properties and durability of coatings and composites. The high reactivity of the methylene malonate group allows for efficient crosslinking reactions, leading to the formation of robust polymer networks.

In the realm of coatings, multifunctional methylene malonate derivatives have been shown to significantly improve performance. For instance, an oligomeric polyester of DEMM, when incorporated into a latex formulation containing methacrylic acid, yielded cross-linked coatings with a gel content of 76.25 wt%. nih.govnih.govacs.org This resulted in a remarkable 289% improvement in rub-resistance compared to control samples without the methylene malonate crosslinker. nih.govnih.govacs.org

The crosslinking mechanism often involves the reaction of the methylene malonate with nucleophilic groups present in the polymer backbone. This can lead to the formation of covalently cross-linked structures that enhance the material's resistance to solvents and mechanical stress. nih.gov The degree of crosslinking can be controlled by adjusting the concentration of the methylene malonate crosslinker. nih.gov

Table 2: Effect of (DEMM)₆ Concentration on Gel Content in Latex Coatings

| (DEMM)₆ Concentration (wt%) | Gel Content (wt%) |

| 0 | 0 |

| 8 | ~55 |

| 15 | 76.25 |

This table illustrates the direct relationship between the concentration of a multifunctional methylene malonate derivative and the extent of crosslinking in a latex coating, as indicated by the gel content. nih.gov

Furthermore, research into malonate-blocked isocyanates in combination with melamine resins for automotive clearcoats has revealed complex three-way crosslinking reactions. wernerblank.com In these systems, the malonate group can react with both the hydroxyl groups of the acrylic polyol and the melamine resin, leading to a denser crosslink network and improved acid etch resistance. wernerblank.compaint.org

Development of Specialized Functional Materials with DMM as a Key Component

The unique reactivity and functionality of this compound make it a valuable component in the development of specialized functional materials. Its ability to readily polymerize and form strong adhesive bonds is being leveraged in various advanced applications.

One area of interest is the creation of polymer coatings that are chemically grafted onto substrates. rsc.orgrsc.org By incorporating small amounts of nucleophilic initiators into the backbone of a commodity polymer, such as poly(ethylene-co-acrylic acid), DMM and its analogs can be polymerized directly from the surface. rsc.orgrsc.org This surface-initiated polymerization leads to the covalent attachment of the polymethylene malonate chains, which can significantly improve the adhesion and durability of coatings in high-wear environments. rsc.orgrsc.org

The versatility of methylene malonates also extends to their use as precursors for the synthesis of other biologically active compounds and functional organic materials. mdpi.com While research in this area is broad, the fundamental reactivity of the methylene malonate core is the key to its utility in creating complex molecular architectures.

The development of novel ethylene copolymers incorporating diethyl methylene malonate highlights the potential for creating specialty polymers with tailored properties for applications in packaging and adhesives. umass.edu These copolymers exhibit a range of molecular weights and distinct thermal properties, demonstrating the feasibility of using methylene malonates to modify the characteristics of commodity plastics. umass.edu

Analytical and Spectroscopic Characterization Techniques in Dimethyl Methylenemalonate Research

Chromatographic and Mass Spectrometric Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic and mass spectrometric techniques are central to the analysis of dimethyl methylenemalonate, particularly for monitoring its synthesis and evaluating purity. Gas chromatography-mass spectrometry (GC-MS) is a frequently employed method for this purpose. google.com It allows for the separation of the volatile this compound monomer from impurities and side products within a crude reaction mixture. google.com

Researchers utilize GC-MS to track the formation of the monomer during synthesis and to assess its stability over time. For instance, GC-MS spectra can depict the initial composition of a crude product, identifying impurities such as water and formaldehyde (B43269), and subsequent analyses can show the depletion of the monomer over several days, indicating potential degradation or polymerization. google.com This capability is crucial for optimizing reaction conditions and storage protocols to maximize yield and stability.

In addition to GC-MS, other chromatographic methods such as gas chromatography and liquid chromatography can be used to isolate the monomer from the vapor or liquid phase after synthesis. googleapis.com Mass spectrometry, often coupled with chromatography, provides definitive identification of the compounds based on their mass-to-charge ratio, confirming the presence and purity of this compound. mdpi.comescholarship.org The selection of a specific method, such as selected-reaction monitoring (SRM) in tandem mass spectrometry (MS/MS), can offer enhanced selectivity and sensitivity for quantitative analysis. nih.govsemanticscholar.org

Table 1: Application of Chromatographic and Mass Spectrometric Methods in this compound Analysis

| Technique | Application | Information Provided | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring, Purity assessment, Stability studies | Separation of volatile compounds, Identification of monomer and impurities, Quantification of monomer depletion over time | google.com |

| Gas Chromatography (GC) | Isolation/Purification | Separation of the monomer from the vapor phase of the reaction mixture | googleapis.com |

| Liquid Chromatography (LC) | Isolation/Purification | Separation of the monomer after condensation of the vapor phase | googleapis.com |

| Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Analysis | High-selectivity and high-sensitivity quantification of the target compound | nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound. google.comslideshare.net Both one-dimensional ¹H and ¹³C NMR are routinely used to verify the molecular structure synthesized. google.comgoogleapis.com

In a typical procedure, the sample is dissolved in a deuterated solvent, and spectra are acquired on a high-field spectrometer, such as a 400 MHz instrument. google.comgoogleapis.com The resulting spectra provide a wealth of information:

Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus (proton or carbon). For this compound, distinct signals are expected for the vinyl protons (C=CH₂), the methyl protons (-OCH₃), the vinyl carbon, the carbonyl carbons (C=O), and the methyl carbons.

Signal Splitting (Multiplicity): The splitting pattern of a proton signal reveals the number of neighboring protons, helping to establish connectivity within the molecule.

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, confirming the ratio of different types of protons in the molecule.

Beyond basic structural verification, NMR is a primary tool for conformational analysis. nih.govauremn.org.brgla.ac.uk Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, which helps in elucidating the preferred three-dimensional arrangement or conformation of the molecule in solution. mdpi.com The study of coupling constants at different temperatures and in various solvents can also provide detailed insights into the populations of different conformers present at equilibrium. nih.gov

Table 2: Expected NMR Signals for this compound Structural Elucidation

| Nucleus | Type of Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Gleaned |

| ¹H | Vinyl protons (C=CH₂) | 5.5 - 7.0 | Singlet | Presence of the key methylene (B1212753) group |

| ¹H | Methyl protons (-OCH₃) | 3.5 - 4.0 | Singlet | Presence of the two equivalent methyl ester groups |

| ¹³C | Carbonyl carbons (C=O) | 160 - 170 | N/A | Confirmation of the ester functional groups |

| ¹³C | Olefinic carbons (C=C) | 120 - 140 | N/A | Confirmation of the carbon-carbon double bond |

| ¹³C | Methyl carbons (-OCH₃) | 50 - 60 | N/A | Confirmation of the methyl ester carbons |

Other Spectroscopic Techniques for Investigating Reaction Intermediates and Products

While chromatography and NMR are the workhorses for final product analysis, other spectroscopic methods are valuable for investigating reaction dynamics, including the identification of transient intermediates and byproducts. irma-international.org

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying functional groups present in the reactants, intermediates, and products. The synthesis of this compound involves changes in key functional groups. For example, IR spectroscopy can monitor the disappearance of reactant bands and the appearance of product bands, such as the characteristic C=C stretching vibration of the methylene group and the strong C=O stretching vibration of the ester groups. researchgate.net Analysis of related malonate compounds demonstrates the utility of IR in confirming structural features. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to study conjugated systems. The π-system of the carbon-carbon double bond conjugated with the two carbonyl groups in this compound gives rise to characteristic electronic transitions that can be detected by UV-Vis spectroscopy. This can be useful for monitoring the formation of the conjugated product during the reaction. irma-international.org

These spectroscopic methods, when used in conjunction, provide a comprehensive picture of the chemical transformations occurring during the synthesis of this compound, complementing the detailed structural and purity information obtained from NMR and mass spectrometry. irma-international.orgnih.gov

Table 3: Application of Other Spectroscopic Techniques in this compound Research

| Technique | Application | Information Provided | Reference |

| Infrared (IR) Spectroscopy | Functional group analysis, Reaction monitoring | Identification of C=O (ester) and C=C (alkene) functional groups; tracking the conversion of reactants to products. | researchgate.netresearchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of conjugated systems | Detection of the formation of the α,β-unsaturated carbonyl system. | irma-international.org |

Theoretical and Computational Chemistry Studies of Dimethyl Methylenemalonate

Molecular Orbital Theory and Reactivity Predictions for DMM

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of molecular orbitals, which are spread across the entire molecule. dntb.gov.ua A key application of MO theory in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net

The energy and localization of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the energy and localization of the LUMO relate to its ability to accept electrons (electrophilicity). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. askfilo.com

For Dimethyl methylenemalonate, the presence of two electron-withdrawing ester groups and a carbon-carbon double bond significantly influences its electronic structure and reactivity. The π system of the double bond and the carbonyl groups are expected to be the primary contributors to the frontier orbitals. Computational calculations are necessary to determine the precise energies and spatial distributions of the HOMO and LUMO of DMM.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound (DMM)

| Molecular Orbital | Predicted Primary Atomic Orbital Contributions | Predicted Energy Level (Qualitative) | Predicted Role in Reactivity |

| HOMO | π orbitals of the C=C double bond and non-bonding orbitals of the ester oxygen atoms. | Relatively low due to electron-withdrawing ester groups. | Electron donation in pericyclic reactions (e.g., Diels-Alder). |

| LUMO | π* orbitals of the C=C double bond and the C=O groups. | Relatively low, indicating good electrophilicity. | Electron acceptance at the β-carbon in nucleophilic conjugate additions. |

| HOMO-LUMO Gap | Moderate to small. | Suggests good reactivity as both a nucleophile (in certain contexts) and an electrophile. |

Note: The data in this table is predictive and based on the general principles of molecular orbital theory applied to the structure of DMM. Specific computational data is required for quantitative values.

Conformational Analysis and Stereochemical Modeling of DMM-derived Compounds

The reactions of this compound often lead to the formation of new stereocenters, making the conformational analysis and stereochemical modeling of its derivatives crucial for understanding and predicting the stereochemical outcomes of these reactions. Computational methods, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the preferred conformations and stereoisomers of DMM-derived products.

For example, in a Michael addition reaction, the approach of the nucleophile to the double bond of DMM can occur from two different faces, leading to the formation of enantiomers or diastereomers, depending on the nature of the nucleophile. The stereochemical course of such reactions is influenced by the steric and electronic properties of both the DMM substrate and the incoming nucleophile.

Computational modeling can be used to calculate the energies of different possible transition states leading to various stereoisomers. The transition state with the lowest energy will correspond to the major product, thus allowing for the prediction of the reaction's stereoselectivity. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often employed for these calculations.

Consider the product of a Diels-Alder reaction between DMM and a substituted diene. The resulting cyclohexene derivative will have multiple stereocenters. Conformational analysis of this product would involve identifying the various possible chair, boat, and twist-boat conformations and calculating their relative energies. This analysis helps in understanding the thermodynamic stability of the different conformers and predicting the most populated conformation in solution. askfilo.com

Table 2: General Approaches in Conformational and Stereochemical Analysis of DMM Derivatives

| Analysis Technique | Information Obtained | Relevance to DMM Chemistry |

| Computational Modeling (e.g., DFT, Molecular Mechanics) | Relative energies of conformers and transition states, dihedral angles, bond lengths. | Predicts the most stable conformations of products and the stereochemical outcome of reactions. |

| NMR Spectroscopy (e.g., NOE experiments) | Through-space proximity of protons, coupling constants. | Provides experimental validation of predicted conformations and stereochemical assignments. |

| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Offers definitive proof of the stereochemistry and conformation of crystalline derivatives. |

Note: This table outlines general methodologies. Specific conformational data for DMM-derived compounds would require dedicated computational or experimental studies.

Computational Approaches to Elucidate Mechanistic Pathways of DMM Reactions

Computational chemistry provides a powerful lens through which the detailed mechanisms of reactions involving this compound can be investigated. By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different mechanistic pathways. This information is critical for understanding reaction kinetics and selectivity.

A prominent reaction of DMM is the Michael addition, where a nucleophile adds to the β-carbon of the double bond. researchgate.net Computational studies on the Michael addition of related compounds, such as dimethyl malonate, have been performed to elucidate the reaction mechanism. wikipedia.org These studies often use DFT calculations to model the step-wise process involving the formation of an enolate intermediate followed by protonation. The calculations can reveal the geometry of the transition state and the role of catalysts or solvents in the reaction.

Another important class of reactions for DMM is cycloaddition, such as the [3+2] cycloaddition. DFT studies have been instrumental in determining whether these reactions proceed through a concerted or a stepwise mechanism. researchgate.net By calculating the energies of the transition states for both pathways, researchers can determine the more favorable route. Furthermore, these calculations can explain the observed regioselectivity and stereoselectivity of the cycloaddition.

Table 3: Computational Methods in the Mechanistic Study of DMM Reactions

| Computational Method | Application to DMM Reactions | Insights Gained |

| Density Functional Theory (DFT) | Calculating the geometries and energies of reactants, products, transition states, and intermediates. | Elucidation of reaction pathways (concerted vs. stepwise), determination of activation energies, and prediction of regioselectivity and stereoselectivity. |

| Transition State Theory (TST) | Calculating reaction rate constants from the properties of the transition state. | Understanding the kinetics of DMM reactions and the factors that influence reaction rates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density to characterize chemical bonds and interactions. | Characterizing the nature of bonding in transition states and intermediates. |

| Natural Bond Orbital (NBO) Analysis | Studying charge distribution and orbital interactions. | Understanding the electronic effects that govern the reactivity and mechanism of DMM reactions. |

Note: This table highlights common computational tools. The specific findings for DMM reactions would be detailed in dedicated research articles.

Q & A

Q. What are the key physicochemical properties of dimethyl methylenemalonate relevant to experimental design?

this compound's reactivity stems from its α,β-unsaturated ester structure, which enables participation in cycloadditions and conjugate additions. Key properties include:

- Dielectric constant : Critical for solvent selection in polar reactions (e.g., annulations) .

- Stability : Hydrolyzes under acidic/basic conditions, requiring anhydrous storage for long-term use .

- Melting point and solubility : Influences reaction phase (homogeneous vs. heterogeneous) and purification strategies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation (H335/H332 hazards) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.